molecular formula C12H17NO B7875065 N-(oxan-4-ylmethyl)aniline

N-(oxan-4-ylmethyl)aniline

Cat. No.: B7875065
M. Wt: 191.27 g/mol
InChI Key: HCNRPLMXXSJDEI-UHFFFAOYSA-N
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Description

N-(oxan-4-ylmethyl)aniline is an aniline derivative featuring a tetrahydropyran-4-ylmethyl substituent attached to the nitrogen atom of the aniline moiety. The oxane (tetrahydropyran) ring introduces steric bulk and electronic modulation due to its oxygen heteroatom, which may influence solubility, reactivity, and biological activity.

Properties

IUPAC Name

N-(oxan-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-4-12(5-3-1)13-10-11-6-8-14-9-7-11/h1-5,11,13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNRPLMXXSJDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(oxan-4-ylmethyl)aniline typically involves the alkylation of aniline with oxan-4-ylmethyl halides under basic conditions. The reaction can be carried out using a variety of bases such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: N-(oxan-4-ylmethyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(oxan-4-ylmethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(oxan-4-ylmethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to alterations in their function and activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features:

Compound Name Substituent(s) on Aniline-N Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
N-(oxan-4-ylmethyl)aniline Tetrahydropyran-4-ylmethyl C₁₂H₁₇NO 191.27 (calculated) Oxygen heterocycle enhances polarity
N-(4-methoxybenzyl)aniline 4-Methoxybenzyl C₁₄H₁₅NO₂ 229.28 Isolated from Lepidium meyenii; potential pharmacological relevance
N,N-diethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline Diethyl + tetrahydrofuran-methyl C₁₇H₂₈N₂O 276.42 Complex substitution; possible use in organic synthesis
4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline Methoxy + nitro groups C₂₀H₁₈N₂O₄ 350.37 Triphenylamine derivative; nitro group enhances electronic asymmetry
4-(Oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline Epoxy (oxirane) groups C₁₅H₁₉NO₄ 277.32 High reactivity due to epoxy rings; used as an epoxy resin precursor

Electronic and Steric Effects

  • The bulky cyclohexane-like structure may hinder sterically demanding reactions .
  • N-(4-methoxybenzyl)aniline : The electron-donating methoxy group on the benzyl substituent enhances resonance stabilization, making the compound more stable under acidic conditions .
  • Epoxy-substituted analogs : Oxirane groups introduce electrophilic sites, enabling crosslinking in polymer chemistry .

Solubility and Reactivity

  • Hydrophilicity : this compound’s tetrahydropyran group improves water solubility compared to purely aromatic analogs like N-(4-methoxybenzyl)aniline.
  • Reactivity : Epoxy-substituted anilines (e.g., CAS 5026-74-4) undergo ring-opening reactions, whereas nitro-substituted derivatives (e.g., CAS 20440-91-9) participate in redox processes .

Biological Activity

N-(oxan-4-ylmethyl)aniline is an organic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, exploring its mechanisms of action, applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by an oxane (tetrahydrofuran) moiety linked to an aniline structure. The presence of the oxane group enhances the compound's solubility and may influence its interaction with biological targets.

Molecular Formula: C12_{12}H15_{15}N
Molecular Weight: 189.25 g/mol

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile. It interacts with various molecular targets, including enzymes and receptors, through the formation of covalent bonds. This interaction can lead to alterations in enzyme function and modulation of biological pathways.

  • Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding: this compound can bind to receptors, potentially influencing signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Candida albicans1264 µg/mL

Anticancer Activity

This compound has also been explored for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells.

Cell Line IC50_{50} (µM)
A549 (Lung Cancer)10.8
MDA-MB-231 (Breast Cancer)9.6
HeLa (Cervical Cancer)12.5

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Comparative Studies

Comparative studies with similar compounds highlight the unique properties of this compound.

Compound Name Distinct Features Biological Activity
4-Fluoro-N-(oxan-4-ylmethyl)anilineFluorine substitution enhances lipophilicityIncreased antimicrobial activity
N-(tetrahydro-2H-pyran-4-ylmethyl)anilineDifferent ring structure affecting reactivitySimilar anticancer properties
N-(oxan-4-ylmethyl)-4-(1H-tetrazol-1-yl)anilineTetrazole group additionPotentially enhanced biological activity

These comparisons indicate that while structural modifications can influence biological activity, the core oxane-aniline structure remains critical for the observed effects.

Case Studies

  • Antimicrobial Efficacy Study: A study evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load in treated cultures compared to controls, suggesting its potential as an antimicrobial agent.
  • Anticancer Mechanism Investigation: Another study focused on the mechanism by which this compound inhibits cancer cell proliferation. It was found to induce apoptosis in A549 cells through the activation of caspase pathways, providing insights into its role as a potential anticancer therapeutic.

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